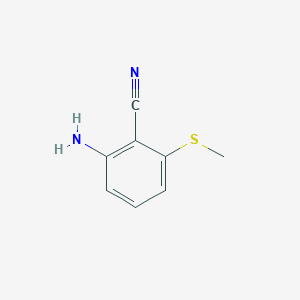

2-Amino-6-(methylthio)benzonitrile

Description

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

2-amino-6-methylsulfanylbenzonitrile |

InChI |

InChI=1S/C8H8N2S/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 |

InChI Key |

RZMZBLMYASOCDB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-6-hydroxybenzonitrile (CAS: 859960-36-4)

- Substituent : Hydroxyl (-OH) at position 6.

- Molecular Formula : C₇H₆N₂O (FW: 134.1 g/mol).

- Key Properties :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Higher melting/boiling points compared to methylthio analogs due to intermolecular hydrogen bonding.

- Applications: Utilized in synthesis requiring electron-rich aromatic systems, such as dyes or bioactive molecules .

2-Amino-6-methoxybenzonitrile

- Substituent : Methoxy (-OCH₃) at position 6.

- Key Properties: Methoxy is electron-donating via resonance, activating the ring toward electrophilic substitution. Less polar than hydroxyl but more polar than methylthio, balancing solubility and lipophilicity. Applications: Potential intermediate in pharmaceuticals where moderate lipophilicity is desired .

2-Amino-6-(trifluoromethyl)benzonitrile (CAS: 58458-11-0)

- Substituent : Trifluoromethyl (-CF₃) at position 6.

- Molecular Formula : C₈H₅F₃N₂ (FW: 202.1 g/mol).

- Key Properties :

- Strong electron-withdrawing effect from -CF₃ deactivates the ring, directing further substitution meta/para.

- High lipophilicity and metabolic stability, common in agrochemicals and CNS drugs.

- Applications: Used in fluorinated drug candidates to enhance bioavailability and resistance to enzymatic degradation .

2-(Methylthio)benzonitrile

- Structure: Lacks the amino group; methylthio at position 2.

- Molecular Formula : C₈H₇NS (FW: 149.2 g/mol).

- Key Properties :

Data Table: Comparative Analysis of Substituted Benzonitriles

Research Findings and Implications

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., -OCH₃) enhance electrophilic substitution, while electron-withdrawing groups (e.g., -CF₃) favor nucleophilic attacks .

- Methylthio (-SCH₃) offers a balance of moderate electron donation and lipophilicity, ideal for drug candidates requiring membrane penetration .

Solubility and Bioavailability :

- Hydroxyl analogs exhibit higher aqueous solubility but lower bioavailability due to excessive polarity. Methylthio and trifluoromethyl derivatives optimize lipophilicity for drug delivery .

Applications in Drug Design: Amino groups enable further functionalization (e.g., amidation, Schiff base formation), making these compounds versatile intermediates in medicinal chemistry .

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Solvent | Temp. Range | Yield | Source |

|---|---|---|---|---|

| Nucleophilic substitution | Monochlorobenzene | 5–15°C | 95.9% | |

| Condensation | Ethylene glycol dimethyl ether | 110–120°C | 85% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR/Raman spectroscopy : Identify nitrile (C≡N, ~2230 cm⁻¹) and methylthio (C–S, 650–700 cm⁻¹) functional groups. Cross-reference with KnowItAll spectral libraries for validation .

- UV-Vis : Detect π→π* transitions in the aromatic ring (λmax ~270 nm) .

- NMR : Use -NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and methylthio protons (δ 2.5 ppm) .

- Mass spectrometry : Confirm molecular weight (149.21 g/mol) via high-resolution MS (observed m/z 149.02992) .

Basic: How does the solubility profile of this compound guide purification strategies?

Methodological Answer:

- Low water solubility : Use aqueous washes to remove polar impurities .

- Organic solvents : Recrystallize from ethanol or dichloromethane for high-purity crystals (>97%) .

Advanced: How can molecular dynamics (MD) simulations resolve adsorption behavior of this compound on metal surfaces?

Methodological Answer:

MD simulations (e.g., GROMACS or AMBER) model adsorption by analyzing:

- Binding sites : The nitrile and methylthio groups preferentially adsorb on Ag, Au, or Fe-doped carbon surfaces due to charge transfer .

- Orientation : Simulations predict a tilted orientation (30–45°) on metal interfaces, minimizing steric hindrance .

- Temperature effects : Higher temps (323 K) reduce adsorption stability (ΔG = −15 kJ/mol at 293 K vs. −10 kJ/mol at 323 K) .

Contradiction Analysis : Discrepancies between simulated and experimental adsorption energies (e.g., DFT vs. XPS data) may arise from solvent effects omitted in simulations .

Advanced: What mechanistic insights explain the reactivity of the methylthio group in cross-coupling reactions?

Methodological Answer:

- Nucleophilic substitution : The methylthio group acts as a leaving group in SNAr reactions, facilitated by electron-withdrawing nitrile groups .

- Oxidation pathways : Methylthio converts to sulfoxide/sulfone derivatives under controlled oxidants (e.g., H₂O₂), altering electronic properties for drug intermediate synthesis .

- Catalytic systems : Pd/Cu catalysts enable C–S bond activation for Suzuki-Miyaura couplings, achieving >80% conversion in boronic acid derivatives .

Advanced: How can researchers reconcile discrepancies between experimental and computational molecular geometries?

Methodological Answer:

- X-ray vs. DFT : If bond length deviations exceed 0.05 Å, re-optimize computational models with solvent corrections (e.g., PCM for ethanol) .

- Torsional angles : MD simulations at 298 K account for thermal fluctuations absent in static DFT calculations .

- Validation : Use Cambridge Structural Database (CSD) entries for comparable benzonitrile derivatives to benchmark results .

Advanced: What role does this compound play in designing multi-target kinase inhibitors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.